N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide
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Overview
Description
N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonamide group: This step involves the reaction of the furan derivative with a sulfonamide reagent under suitable conditions.
Attachment of the pyridinyl groups: This is usually done through nucleophilic substitution reactions, where the pyridinyl groups are introduced to the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For its potential as a biochemical probe to study cellular processes.
Medicine: As a candidate for drug development, particularly for its potential anti-tubercular activity.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- Other sulfonamide-containing compounds .
Uniqueness
N-(6-methylpyridin-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c1-12-4-2-6-15(20-12)21-17(22)14-7-8-16(25-14)26(23,24)19-11-13-5-3-9-18-10-13/h2-10,19H,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXOLYFRDRDRES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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